molecular formula C10H13N3 B1390211 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine CAS No. 933748-01-7

2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine

Cat. No.: B1390211
CAS No.: 933748-01-7
M. Wt: 175.23 g/mol
InChI Key: AHEACQPUGPABGN-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-benzo[d]imidazol-5-yl)ethanamine (CAS: 933748-01-7) is a benzimidazole derivative featuring a methyl group at position 2 of the heterocyclic ring and an ethanamine (-CH₂CH₂NH₂) substituent at position 5. Its molecular formula is C₁₀H₁₃N₃, with a molar mass of 175.23 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, as evidenced by its role in the synthesis of thieno[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

2-(2-methyl-3H-benzimidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-12-9-3-2-8(4-5-11)6-10(9)13-7/h2-3,6H,4-5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEACQPUGPABGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669052
Record name 2-(2-Methyl-1H-benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933748-01-7
Record name 2-(2-Methyl-1H-benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions to form the benzimidazole core. The resulting intermediate is then subjected to reductive amination with ethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine or nitro groups if present in the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Methyl-1H-benzo[d]imidazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The ethanamine group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of 2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine and its analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference CAS/Data
This compound Methyl (C2), ethanamine (C5) C₁₀H₁₃N₃ Intermediate in antitumoral agents 933748-01-7
2-(1H-Benzo[d]imidazol-2-yl)ethanamine Ethanamine (C2) C₉H₁₁N₃ Similarity score: 0.88 to target compound 88704-72-7
(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine Chloro (C5), methanamine (C2) C₈H₈ClN₃ Increased lipophilicity; potential antimicrobial use N/A
Isotonitazene Nitro (C5), isopropoxybenzyl, diethylamine C₂₁H₂₆N₄O₃ Potent opioid agonist N/A
2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine Methoxyphenyl (C1), ethanamine (C2) C₁₆H₁₇N₃O Enhanced π-π interactions; CNS applications N/A

Key Research Findings

Impact of Methyl Substitution: The methyl group at position 2 in the target compound enhances metabolic stability compared to non-methylated analogs like 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. This substitution reduces susceptibility to oxidative degradation, as seen in related benzimidazole derivatives .

Ethanamine Chain Length :
The ethanamine group at position 5 provides flexibility for binding to biological targets. Shorter chains (e.g., methanamine in (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine) limit steric interactions but reduce binding affinity compared to ethanamine .

Electron-Withdrawing Groups :
Compounds like Isotonitazene (nitro group at C5) exhibit potent biological activity due to electron-withdrawing effects, which enhance receptor binding. The target compound lacks such groups, suggesting divergent pharmacological profiles .

Aromatic Substitutions :
Analogs with aromatic extensions, such as 2-(1H-benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine, leverage methoxyphenyl groups for π-π interactions, making them suitable for CNS-targeted therapies. The target compound’s simpler structure prioritizes synthetic utility over direct receptor engagement .

Salt Forms and Solubility : Hydrochloride salts of related compounds (e.g., 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, CAS: 4499-07-4) demonstrate improved aqueous solubility, a property likely shared by the target compound’s salt forms .

Biological Activity

2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of Biological Activities

The compound exhibits a broad range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.
  • Anticancer Properties : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, contributing to its therapeutic potential in inflammatory diseases.
  • Antioxidant Activity : The compound interacts with oxidative stress pathways, suggesting a role in protecting cells from oxidative damage.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access. For instance, it has been noted to inhibit enzymes involved in oxidative stress responses and metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. This modulation can lead to significant changes in cell behavior, particularly in cancer cells.
  • DNA Interaction : The compound has been found to bind DNA, altering its structure and function, which is crucial for its anticancer activity.

Biochemical Pathways

The compound interacts with several biochemical pathways:

  • Oxidative Stress Response : By modulating the activity of enzymes involved in oxidative stress, it helps protect cells from damage caused by reactive oxygen species (ROS).
  • Apoptotic Pathways : It activates caspases and other proteins involved in programmed cell death, leading to apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including this compound. A comparative study showed that compounds with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateGood
Reference Drug (Ciprofloxacin)HighHigh

These findings suggest that while the compound exhibits moderate antibacterial properties, it may serve as a lead for developing more potent derivatives .

Anticancer Studies

In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Tested : T-47D (breast cancer)
  • IC50 Value : 5.35 µM
  • Mechanism Observed : Induction of S-phase arrest in the cell cycle, preventing DNA replication .

The compound's ability to affect cell cycle phases indicates its potential use as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.